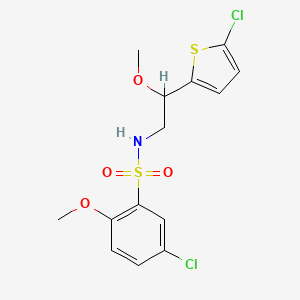
5-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H15Cl2NO4S2 and its molecular weight is 396.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of the compound is Coagulation factor X . This protein plays a critical role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding following an injury.
Mode of Action
It is believed to interact with its target, coagulation factor x, in a way that modulates its activity
Biochemical Pathways
The compound’s interaction with Coagulation factor X suggests that it may affect the coagulation cascade, a biochemical pathway responsible for blood clotting . .
Biologische Aktivität
5-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by a complex structure that includes a sulfonamide functional group, methoxy groups, and a chlorinated thiophene moiety. The presence of these functional groups suggests diverse interactions with biological targets.
Synthesis Overview:
The synthesis typically involves several steps, including:
- Formation of the Thiophene Ring: Starting with 5-chlorothiophene-2-carboxylic acid.
- Nucleophilic Substitution: Using 2-methoxyethylamine to form the sulfonamide bond.
- Purification: Employing solvents like dichloromethane to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, while the hydrophobic regions may engage with enzyme active sites or receptor binding pockets. This interaction can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects in various biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, related sulfonamides have shown effectiveness against human non-small cell lung cancer (A549) cells, indicating that structural modifications can enhance their potency against cancer cells .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-chloro... | TBD | Inhibition of cell proliferation |
| 6l (control) | 0.46 | Induces apoptosis via mitochondrial pathways |
| 6k | 3.14 | Modulates apoptotic protein expression |
IC50 denotes the concentration required for 50% inhibition of cell growth.
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial properties, particularly in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This mechanism suggests that similar compounds could be effective against a range of bacterial infections.
Case Studies and Research Findings
- Study on Antitumor Activity : A study investigated the effects of structurally related compounds on A549 cells, revealing that modifications in halogen substitutions significantly impacted their inhibitory effects on cell growth .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial activity of sulfonamides against various pathogens, emphasizing their role in drug development for infectious diseases.
- Structure-Activity Relationship (SAR) : The relationship between structural features and biological activity was explored, indicating that specific substitutions could enhance efficacy against targeted diseases.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO4S2/c1-20-10-4-3-9(15)7-13(10)23(18,19)17-8-11(21-2)12-5-6-14(16)22-12/h3-7,11,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBVVNZUNWIIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














